Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBCQZPQUQPWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2C=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1,3-oxazol-2-yl)aniline with trimethylaluminum in toluene at 0°C for 30 minutes. This is followed by the addition of this compound in toluene, and the reaction mixture is heated to 100°C for 14 hours. The resulting mixture is then quenched with hydrochloric acid and extracted with dichloromethane to obtain the crude compound, which is purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structural features suggest possible efficacy against various diseases:
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics.
- Antiviral Properties : Research indicates effectiveness against viruses such as hepatitis C and herpes simplex virus (HSV-1).
- Anticancer Effects : Preliminary studies suggest it may inhibit the growth of cancer cells, particularly in solid tumors.
- Antituberculosis Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, such as kinases, which are critical for cancer cell proliferation.
- Receptor Modulation : The compound can interact with various receptors (e.g., GABA receptors), influencing neurotransmission and other signaling pathways .
Material Science
In addition to biological applications, this compound is utilized in the development of new materials with specific properties:
- Fluorescent Materials : The compound's unique structure allows for potential applications in creating fluorescent materials for sensors and imaging technologies.
- Conductive Polymers : Its incorporation into polymer matrices could enhance conductivity and stability in electronic applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antituberculosis Efficacy
Research focused on the compound's effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be ≤1 µM for several strains, demonstrating its potential as a novel anti-TB agent. Further transcriptional profiling indicated that the compound impacts energy generation pathways within the bacteria .
Mechanism of Action
The mechanism of action of Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[1,5-a]pyridine vs. Imidazo[1,5-a]pyrimidine
- Ethyl imidazo[1,5-a]pyridine-8-carboxylate () replaces the pyrimidine ring with pyridine, reducing nitrogen content.
- Biological Relevance : Pyrimidine rings enhance interactions with enzymes or receptors requiring dual nitrogen motifs, such as kinase inhibitors .
Triazolo[1,5-a]pyrimidine Derivatives
- Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () substitutes the imidazole ring with triazole. The triazole’s additional nitrogen increases polarity and may improve solubility but reduce lipophilicity, impacting membrane permeability .
- Synthetic Accessibility : Triazolo derivatives (e.g., compounds 9 , 10 , 107 in ) achieve high yields (up to 91%) and purity (>95%), suggesting more optimized synthetic routes compared to the target compound .
Functional Group Modifications
Carboxylate Derivatives
- 3-Ethyl-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic Acid (): The free acid form lacks the ethyl ester, enhancing solubility in aqueous media but reducing cell permeability. This derivative is likely a metabolite or synthetic intermediate .
- Lithium 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (–12): The lithium salt form (CAS: 1909309-42-7) offers improved solubility for formulations in material science or drug delivery systems .
Amide vs. Ester
Agrochemical Analogues
- Pyrazophos (): A pesticidal compound with a pyrazolo[1,5-a]pyrimidine core and phosphorothioate group.
Structural Analogues in Patents
Key Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (EDMIP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, antiviral, and anticancer research, along with detailed mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
EDMIP is characterized by a bicyclic structure that includes an imidazole ring fused to a pyrimidine ring. The molecular formula is , with a molecular weight of approximately 219.24 g/mol. Its unique arrangement of nitrogen and carbon atoms contributes to its biological activity and solubility properties.
Antimicrobial Activity
Research indicates that EDMIP exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. For instance:
- In vitro studies demonstrated that EDMIP has an effective concentration (EC50) of around 2.1 μM against certain pathogens, indicating moderate potency .
- The compound's mechanism may involve the inhibition of key enzymes or disruption of cellular processes in microorganisms.
Antiviral Activity
EDMIP has also shown promise as an antiviral agent. Studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors:
- Mechanism of Action : EDMIP potentially interacts with viral proteins, disrupting their function and thereby inhibiting the lifecycle of the virus.
- Ongoing research aims to evaluate its efficacy against various viral infections in both in vitro and in vivo models.
Anticancer Properties
The anticancer potential of EDMIP has been a focal point in recent studies. It has demonstrated the ability to induce apoptosis in cancer cells through several mechanisms:
- Cell Line Studies : EDMIP has been tested on various cancer cell lines, showing significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .
- Mechanisms : The compound may act as an inhibitor of kinases involved in cell proliferation or as a modulator of apoptotic pathways .
Synthesis Methods
The synthesis of EDMIP typically involves cyclization reactions. A common method includes:
- Starting Materials : 4-(1,3-oxazol-2-yl)aniline is reacted with trimethylaluminum.
- Reaction Conditions : The reaction occurs in toluene at low temperatures followed by heating to facilitate cyclization.
- Purification : The crude product is purified through flash column chromatography.
Comparative Analysis
To understand the unique properties of EDMIP, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | Ester derivative; versatile applications | Antimicrobial, antiviral, anticancer | |
| 2,4-Dimethylimidazo[1,5-a]pyrimidine | Lacks carboxylic acid functionality | Varies; less potent | |
| Imidazo[1,5-a]pyrimidine derivatives | Varies | Diverse biological activities depending on substituents | Broad spectrum |
Case Studies and Research Findings
Several case studies highlight the biological activity of EDMIP:
- Antimicrobial Efficacy : A study demonstrated that EDMIP inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections .
- Anticancer Activity : Research indicated that EDMIP significantly reduced cell viability in breast cancer cell lines compared to untreated controls. The study attributed this effect to the induction of apoptosis through mitochondrial pathways .
- In Vivo Models : Preliminary animal studies have shown that EDMIP can effectively reduce tumor size in xenograft models without significant toxicity to normal tissues.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the 8-carboxylate position of imidazo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Nucleophilic substitution at the 8-position can be achieved by reacting the ester precursor with amines under reflux conditions. For example, heating the parent compound with excess amine (3–6 equivalents) in ethanol at 120°C for 3 hours enables substitution, followed by purification via flash chromatography (Light Petroleum:EtOAc gradient) . Side products like ethoxy derivatives may form due to solvent participation, requiring careful chromatographic separation .
Q. How can structural confirmation of ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate be reliably performed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., from methanol) should be analyzed using a CCD-equipped diffractometer. Key parameters include orthogonal crystal systems (e.g., space group Pbca), with refinement using F² data (R factor ≤ 0.055). Dihedral angles between the imidazo-pyrimidine core and substituents (e.g., 55.6° for ester groups) confirm steric strain .
Q. What purification techniques are optimal for isolating imidazo[1,5-a]pyrimidine derivatives post-synthesis?
- Methodological Answer : Flash chromatography with polar/non-polar solvent gradients (e.g., EtOAc:Light Petroleum) achieves >95% purity. For challenging separations, recrystallization from ethanol or methanol is effective, particularly for removing byproducts like ethoxy-adducts . HPLC with C18 columns and UV detection (λ = 254 nm) validates purity, as demonstrated for triazolo analogs .
Advanced Research Questions
Q. How do steric and electronic effects of 2,4-dimethyl groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methyl groups at positions 2 and 4 increase electron density at the pyrimidine core, potentially slowing electrophilic attacks. Steric hindrance from the 2-methyl group may direct nucleophiles to the less hindered 8-position. Computational modeling (DFT) of charge distribution and steric maps is recommended to predict regioselectivity .
Q. What strategies mitigate byproduct formation during amine substitutions at the 8-position?
- Methodological Answer : Byproducts like ethoxy derivatives arise from ethanol solvent participation. Using aprotic solvents (e.g., DMF) with controlled heating (90–120°C) reduces solvent interference. Alternatively, pre-activating the ester with Cl⁻ or Br⁻ via halogenation (e.g., PCl₅) enhances amine reactivity, minimizing side reactions .
Q. How do torsional angles between the imidazo-pyrimidine core and substituents affect biological activity?
- Methodological Answer : Crystal structures reveal that large dihedral angles (e.g., 72.6° for aryl groups) disrupt planarity, potentially reducing π-stacking interactions with biological targets. Comparative studies using analogs with varied substituents (e.g., 2,4-dimethyl vs. 2-trifluoromethyl) can correlate torsional strain with activity .
Q. Can computational methods predict the solubility and stability of this compound in physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
